molecular formula C9H19N B2502914 (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine CAS No. 2248212-93-1

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine

Cat. No.: B2502914
CAS No.: 2248212-93-1
M. Wt: 141.258
InChI Key: VZFFEVIQFCVDLK-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine typically involves the formation of the cyclopropyl ring followed by the introduction of the amine group. One common method involves the reaction of a suitable cyclopropane precursor with an amine under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The cyclopropyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amine, while reduction can produce different amine derivatives.

Scientific Research Applications

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can interact with enzymes and receptors, leading to various biological effects. The cyclopropyl ring may also play a role in stabilizing the compound and enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is unique due to its specific structure, which includes a cyclopropyl ring and an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFFEVIQFCVDLK-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC1(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.